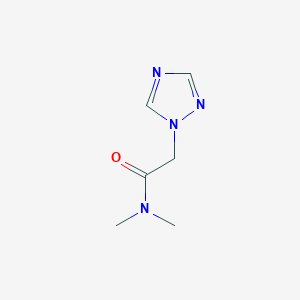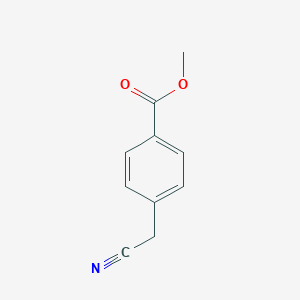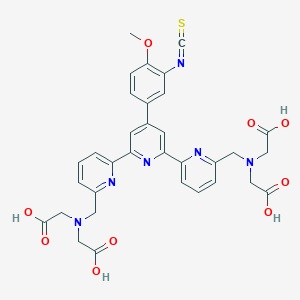
Tmt-NSC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tmt-NSC, or 2-(trimethylammonium)ethyl methanethiosulfonate N-oxide, is a unique chemical compound that has gained significant attention in the scientific community due to its potential biomedical applications. Tmt-NSC is a thiol-reactive compound that can be used to selectively label proteins, peptides, and other biomolecules.
Applications De Recherche Scientifique
Tmt-NSC has a wide range of scientific research applications, including proteomics, metabolomics, and drug discovery. Tmt-NSC can be used to selectively label proteins and peptides, allowing for their identification and quantification. This technique is particularly useful in the field of proteomics, where researchers aim to identify and quantify all the proteins present in a given sample. Tmt-NSC can also be used to study protein-protein interactions and post-translational modifications.
Mécanisme D'action
Tmt-NSC works by reacting with thiol groups on proteins and peptides. The reaction is highly selective, as thiol groups are only present on a small subset of amino acids. Once labeled, the protein or peptide can be identified and quantified using mass spectrometry. Tmt-NSC labeling is irreversible, which means that the labeled biomolecules cannot be unlabeled or modified further.
Effets Biochimiques Et Physiologiques
Tmt-NSC labeling does not appear to have any significant biochemical or physiological effects on the labeled biomolecules. Studies have shown that Tmt-NSC labeling does not affect protein function or stability. However, it is important to note that Tmt-NSC labeling can only be used on proteins and peptides that have accessible thiol groups. Therefore, Tmt-NSC labeling cannot be used to study proteins that do not have thiol groups, such as membrane proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tmt-NSC labeling is its high selectivity and sensitivity. Tmt-NSC labeling can be used to identify and quantify proteins and peptides at low concentrations. Additionally, Tmt-NSC labeling is irreversible, which means that the labeled biomolecules cannot be modified further. This makes Tmt-NSC labeling a highly reliable technique for studying proteins and peptides.
However, Tmt-NSC labeling does have some limitations. As mentioned previously, Tmt-NSC labeling can only be used on proteins and peptides that have accessible thiol groups. Therefore, Tmt-NSC labeling cannot be used to study proteins that do not have thiol groups, such as membrane proteins. Additionally, Tmt-NSC labeling can be affected by the presence of other thiol-containing compounds, such as glutathione.
Orientations Futures
For Tmt-NSC research include the development of new Tmt-NSC analogs and the use of Tmt-NSC labeling in drug discovery.
Méthodes De Synthèse
Tmt-NSC can be synthesized by reacting trimethylamine with methanethiosulfonate N-oxide. The reaction occurs under mild conditions and produces a highly pure and stable product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Propriétés
Numéro CAS |
157837-77-9 |
|---|---|
Nom du produit |
Tmt-NSC |
Formule moléculaire |
C33H30N6O9S |
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C33H30N6O9S/c1-48-29-9-8-20(10-28(29)34-19-49)21-11-26(24-6-2-4-22(35-24)13-38(15-30(40)41)16-31(42)43)37-27(12-21)25-7-3-5-23(36-25)14-39(17-32(44)45)18-33(46)47/h2-12H,13-18H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
Clé InChI |
LLAAIHCOOOWFFP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S |
Autres numéros CAS |
157837-77-9 |
Numéros CAS associés |
142958-33-6 (tetra-hydrochloride salt) |
Synonymes |
4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine 4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine, tetrasodium salt TMT-NSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)
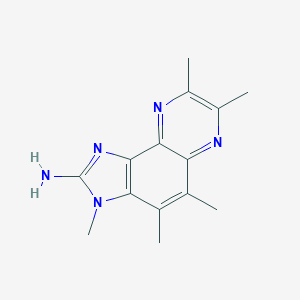
![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
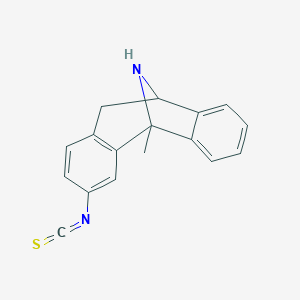
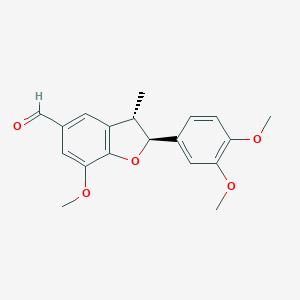
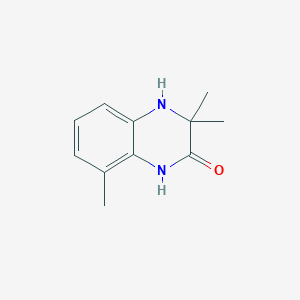
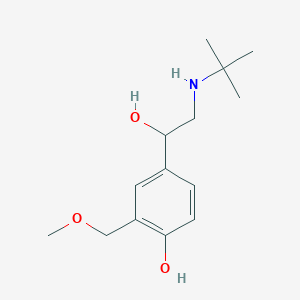
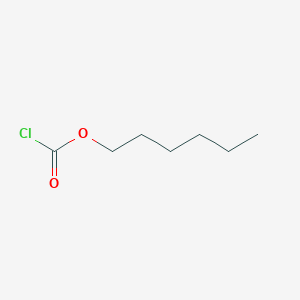
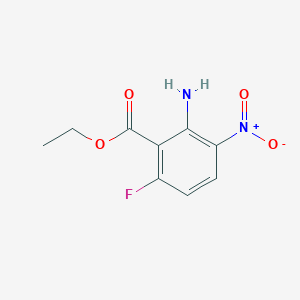
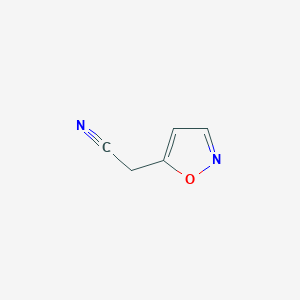
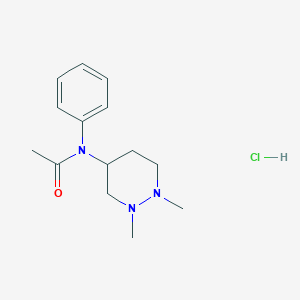
![[Dibromo(ethyl)-lambda4-selanyl]ethane](/img/structure/B127919.png)
